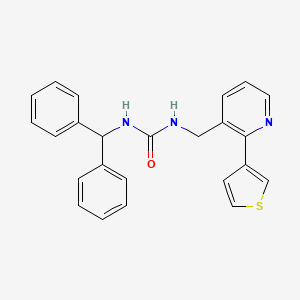
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound that has been gaining increasing attention in scientific research. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with benzhydrylamine followed by the reaction of the resulting product with urea.
Starting Materials
2-(thiophen-3-yl)pyridine-3-carbaldehyde, Benzhydrylamine, Urea
Reaction
Step 1: 2-(thiophen-3-yl)pyridine-3-carbaldehyde is reacted with benzhydrylamine in the presence of a suitable solvent and a catalyst to form 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea intermediate., Step 2: The intermediate is then reacted with urea in the presence of a suitable solvent and a catalyst to form the final product, 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully understood. However, it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to possess anti-inflammatory and anti-bacterial properties. The compound has been shown to have low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is its potential as a novel anti-cancer agent. It has also been shown to possess anti-inflammatory and anti-bacterial properties. However, the compound is relatively new and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea. These include:
1. Investigating the compound's potential as an anti-cancer agent in different types of cancer.
2. Studying the mechanism of action of the compound to better understand its anti-inflammatory and anti-bacterial properties.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating the potential of the compound as a lead compound for the development of new drugs.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in animals and humans.
Conclusion
In conclusion, 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound with potential applications in medicinal chemistry, drug discovery, and pharmaceuticals. The compound possesses anti-inflammatory, anti-tumor, and anti-bacterial properties and has been investigated for its potential as an anti-cancer agent. Further research is needed to fully understand the potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-16-20-12-7-14-25-22(20)21-13-15-29-17-21)27-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-15,17,23H,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFBGKJSAHSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

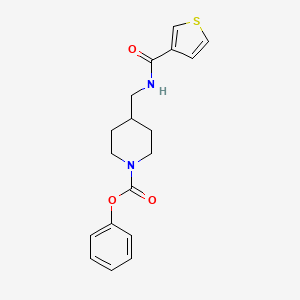
![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)
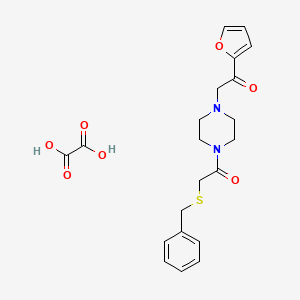
![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)
![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)
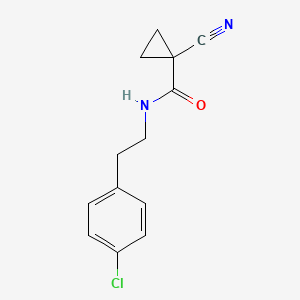
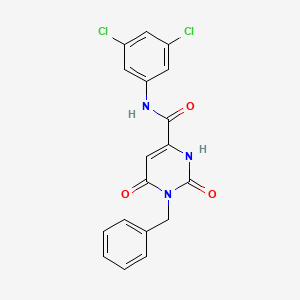
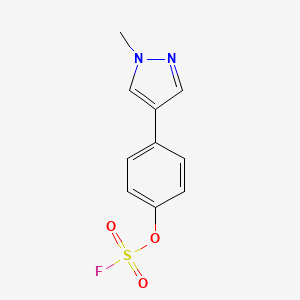
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)
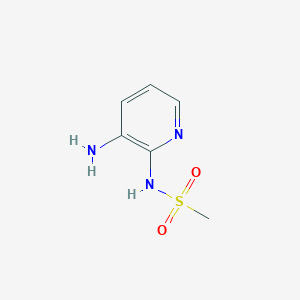
![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)
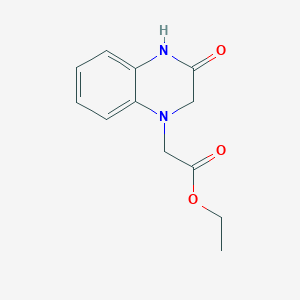
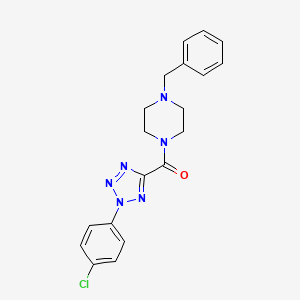
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)